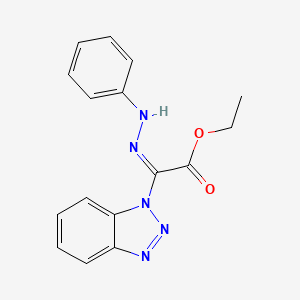
ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a benzotriazole moiety, which is known for its applications in various chemical reactions and as a corrosion inhibitor.
Vorbereitungsmethoden
The synthesis of ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate typically involves the reaction of ethyl acetoacetate with benzotriazole and phenylhydrazine under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve the use of catalysts to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to inhibit corrosion by forming a protective layer on metal surfaces, while the phenylhydrazine group can interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethyl (2E)-1H-benzotriazol-1-yl(2-phenylhydrazinylidene)ethanoate include:
Ethyl benzoate: Another ester with a simpler structure, commonly used as a flavoring agent.
Mthis compound: A methyl ester analog with similar chemical properties.
Benzotriazole: The parent compound, widely used as a corrosion inhibitor. The uniqueness of this compound lies in its combination of the benzotriazole and phenylhydrazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H15N5O2 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
ethyl (2E)-2-(benzotriazol-1-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)15(19-17-12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)18-20-21/h3-11,17H,2H2,1H3/b19-15+ |
InChI-Schlüssel |
INHHGSWFZLKTLI-XDJHFCHBSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/N2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15018286.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B15018296.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
